molecular formula C20H21NO4S B13640334 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid

Cat. No.: B13640334
M. Wt: 371.5 g/mol
InChI Key: IMBZBISFCDVLSC-UHFFFAOYSA-N
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Description

This compound is a specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a propylsulfanyl linkage connecting the Fmoc-amine group to an acetic acid moiety. The Fmoc group is widely used in peptide synthesis for its base-labile protection of amines, while the thioether (sulfanyl) group introduces unique reactivity and stability profiles. The molecular formula is C₂₀H₂₁NO₄S (calculated molecular weight: ~379.45 g/mol). Its structural design enables applications in bioconjugation, solid-phase peptide synthesis (SPPS), and as a building block for sulfur-containing biomolecules .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]acetic acid

InChI

InChI=1S/C20H21NO4S/c22-19(23)13-26-11-5-10-21-20(24)25-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23)

InChI Key

IMBZBISFCDVLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions usually require an inert atmosphere and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is widely used in scientific research, particularly in:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related Fmoc-amino acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-{[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid Propylsulfanyl linkage C₂₀H₂₁NO₄S ~379.45 Not available Thioether stability, oxidation-prone, used in thiol-reactive probes
2-[4-(Fmoc-piperazin-1-yl)acetic acid Piperazine ring C₂₀H₂₃N₃O₄ ~369.41 180576-05-0 Cyclic amine enhances solubility; used in peptide backbone modifications
2-cyclopropyl-2-{[(Fmoc)carbonyl]amino}acetic acid Cyclopropyl group C₁₇H₁₉NO₄ ~301.34 Not available Strained ring increases reactivity; potential for rigid structural motifs
2-({[(Fmoc)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid 3,3,3-Trifluoropropyl C₂₀H₁₉F₃NO₄ ~394.37 212-125-9 Fluorine enhances lipophilicity/membrane permeability; metabolic stability
Fmoc-L-Dap(NBSD)-OH Selenadiazolyl heterocycle C₂₄H₁₉N₅O₆Se 552.41 Not available Selenium enables fluorescence quenching; used in redox-active probes
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl aromatic group C₂₅H₂₃NO₄ ~409.45 211637-75-1 Aromatic stacking interactions; peptide-aryl conjugation
2-({[(Fmoc)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl chain C₂₂H₂₅NO₄ ~375.44 2044871-59-0 Extended alkyl chain improves lipid solubility; membrane protein studies

Key Structural and Functional Comparisons

Backbone Flexibility vs. Rigidity The piperazine derivative (C₂₀H₂₃N₃O₄) introduces rigidity via its cyclic structure, improving solubility in polar solvents . In contrast, the target compound’s linear propylsulfanyl chain offers conformational flexibility, suitable for dynamic biomolecular interactions . The cyclopropyl variant (C₁₇H₁₉NO₄) imposes steric constraints, ideal for stabilizing peptide turns .

Reactivity and Stability Thioether vs. Amine/Ether Linkages: The sulfanyl group in the target compound is less polar than ethers but more reactive than alkyl chains. It can oxidize to sulfoxides/sulfones under mild conditions, enabling post-synthetic modifications . Fluorinated Derivatives: The trifluoropropyl compound (C₂₀H₁₉F₃NO₄) exhibits enhanced metabolic stability due to C-F bond strength, making it suitable for in vivo applications .

Applications in Peptide Engineering Aromatic and Heterocyclic Derivatives: Compounds like Fmoc-L-Dap(NBSD)-OH (selenadiazolyl) and the o-tolyl variant are used in fluorescence labeling and receptor-binding studies, respectively . Piperazine and Piperidinone Derivatives: These are employed to introduce hydrogen-bonding sites or cyclic constraints in peptide backbones .

Research Findings

  • A 2020 study synthesized Fmoc-tranexamic acid derivatives (e.g., compound B1 in ) for albumin-binding applications, demonstrating the versatility of Fmoc groups in enhancing protein interactions .
  • The piperazine derivative (CAS 180576-05-0) has been standardized in safety data sheets (SDS) for laboratory use, reflecting its stability and low acute toxicity .
  • Fluorinated Fmoc-amino acids (e.g., ’s difluoropropyl compound) show promise in improving oral bioavailability of peptide drugs .

Biological Activity

2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid, also known as Fmoc-Cys(Pr)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 251317-00-7

The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and solubility, making it suitable for various applications in organic synthesis and biological studies.

The biological activity of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid is linked to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural components can facilitate binding to enzyme active sites, altering their activity.
  • Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, the compound can influence various biological processes, including cell proliferation and apoptosis.
  • Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant inhibition against bacterial strains, indicating potential use in developing new antimicrobial agents.
  • Neuroprotective Effects : Some analogs have shown promise in neuroprotective assays, suggesting a role in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorenyl or sulfanyl portions could enhance activity.

CompoundMIC (µg/mL)Bacterial Strain
Fmoc-Cys(Pr)-OH32Staphylococcus aureus
Fmoc-Cys(Pr)-OH64Escherichia coli

Case Study 2: Neuroprotective Effects

In vitro assays using neuroblastoma cell lines showed that certain derivatives of the compound could protect against glutamate-induced toxicity. The protective effect was attributed to the modulation of glutamate receptors.

CompoundCell Viability (%)Concentration (µM)
Fmoc-Cys(Pr)-OH8510
Control (No Treatment)50-

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the fluorenyl group have been shown to significantly impact biological activity. For instance, increasing lipophilicity through structural changes has been correlated with enhanced cellular uptake and bioactivity.

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